molecular formula C16H22N8O B1680849 SB-747651A

SB-747651A

Cat. No.: B1680849
M. Wt: 342.40 g/mol
InChI Key: MBCJUIJWPYUEBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SB-747651A involves multiple steps, starting with the preparation of the core imidazo[4,5-c]pyridine structure. The key steps include:

    Formation of the imidazo[4,5-c]pyridine core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the oxadiazole moiety: This step involves the formation of the oxadiazole ring, which is crucial for the compound’s activity.

    Attachment of the piperidinyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

SB-747651A undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

SB-747651A has a wide range of scientific research applications, including:

Mechanism of Action

SB-747651A exerts its effects by competitively inhibiting the ATP-binding site of MSK1. This inhibition prevents the phosphorylation and activation of downstream targets involved in inflammatory and stress responses. The compound also inhibits other kinases, such as PRK2, RSK1, p70S6K, and ROCK-II, which are involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high specificity and potency in inhibiting MSK1. Its ability to inhibit multiple kinases involved in inflammation makes it a valuable tool for research and potential therapeutic applications .

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

4-[1-ethyl-7-[(piperidin-4-ylamino)methyl]imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N8O/c1-2-24-14-10(8-20-11-3-5-18-6-4-11)7-19-9-12(14)21-16(24)13-15(17)23-25-22-13/h7,9,11,18,20H,2-6,8H2,1H3,(H2,17,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCJUIJWPYUEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=NC=C2CNC3CCNCC3)N=C1C4=NON=C4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
CCn1c(-c2nonc2N)nc2cncc(CNC3CCN(C(=O)OC(C)(C)C)CC3)c21
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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reactant
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Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

A solution of the product from Step 2 (0.075 g, 0.17 mmol) in dichoromethane (1 ml) was treated with trifluoroacetic acid (1 ml). After 2 hours the reaction was reduced in vacuo, dissolved in methanol and applied to a SCX ion exchange column and eluted with methanol and then a mixture of methanol/0.880 ammonia (9:1). The basic fractions were then reduced to afford the title compound, (0.053 g, 91%); MS (ES+) m/e 343 [M+H]+.
Name
product
Quantity
0.075 g
Type
reactant
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1 mL
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1 mL
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solvent
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0 (± 1) mol
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.